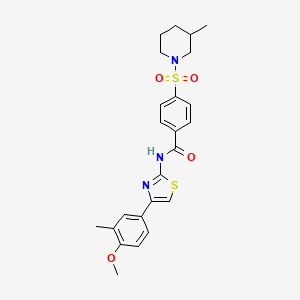

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

説明

N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a 4-methoxy-3-methylphenyl group and a sulfonamide moiety at the para position of the benzamide core. The sulfonamide is further linked to a 3-methylpiperidine ring.

特性

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-16-5-4-12-27(14-16)33(29,30)20-9-6-18(7-10-20)23(28)26-24-25-21(15-32-24)19-8-11-22(31-3)17(2)13-19/h6-11,13,15-16H,4-5,12,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRUTLLUUXIWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes diverse research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 446.5 g/mol. The structure includes a thiazole ring, a sulfonamide group, and a methoxy-substituted aromatic system, which contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds in the N-phenylbenzamide class. For instance, derivatives have shown broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The mechanism often involves increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication through both deaminase-dependent and independent pathways .

Anticancer Potential

Compounds with structural similarities to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have also been investigated for their anticancer properties. Studies indicate that benzothiazole derivatives exhibit cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell survival and death .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anti-HBV activity in vitro. Identified that the compound enhances A3G levels in HepG2 cells. | Suggests potential as an anti-HBV therapeutic agent. |

| Study 2 | Investigated cytotoxic effects on cancer cell lines. Showed significant inhibition of cell growth in breast and liver cancer cells. | Highlights promise for anticancer drug development. |

| Study 3 | Assessed pharmacokinetics and toxicity in animal models. Found favorable profiles with low toxicity at therapeutic doses. | Supports further clinical development as a safe therapeutic option. |

The biological activity of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is likely mediated through several mechanisms:

- Inhibition of Viral Replication : By increasing A3G levels, the compound can inhibit HBV replication effectively.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

- Modulation of Signaling Pathways : The compound may affect pathways involved in cell survival, such as the PI3K/Akt pathway.

類似化合物との比較

Thiazole-Containing Sulfonamides

3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (): Core Structure: Benzamide-thiazole backbone. Key Differences: The 4-phenoxyphenyl substituent on the thiazole contrasts with the 4-methoxy-3-methylphenyl group in the main compound. The absence of a sulfonamide-piperidine moiety reduces hydrophilicity compared to the main compound. Implications: The phenoxy group may enhance aromatic stacking interactions but decrease solubility relative to the methoxy-methylphenyl group .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide (): Core Structure: Benzamide-sulfonamide with a benzothiazole substituent. The 4-methylpiperidine sulfonamide mirrors the main compound’s 3-methylpiperidine group, suggesting similar pharmacokinetic profiles .

Sulfonamide-Piperidine Derivatives

4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide (): Core Structure: Sulfonamide linked to a piperidine-carbonyl group. Key Differences: The 4-methoxyphenoxy substituent on the piperidine introduces steric bulk and polarity compared to the 3-methylpiperidine in the main compound. This may influence target binding and metabolic stability .

Infrared (IR) Spectroscopy

- Main Compound : Expected C=S (1247–1255 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretches, similar to triazole-thiones in .

- Analogues :

Data Table: Structural and Spectral Comparison

Pharmacological Implications

- Thiazole-Sulfonamide Hybrids : These structures are frequently explored for kinase or protease inhibition due to sulfur’s electron-withdrawing effects and the sulfonamide’s hydrogen-bonding capacity .

- Piperidine Modifications: The 3-methyl group in the main compound may enhance lipophilicity and blood-brain barrier penetration compared to polar 4-methoxyphenoxy derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。